N-(6-methyl-2-pyridinyl)tetradecanamide
Description
N-(6-methyl-2-pyridinyl)tetradecanamide is a synthetic amide derivative featuring a tetradecanoyl (C14) chain linked to a 6-methyl-2-pyridinyl group. Pyridine-containing amides are of interest in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which can influence biological activity and solubility .
Properties
Molecular Formula |
C20H34N2O |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)tetradecanamide |
InChI |
InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-13-17-20(23)22-19-16-14-15-18(2)21-19/h14-16H,3-13,17H2,1-2H3,(H,21,22,23) |
InChI Key |
GMASNHZOJZWUAD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=CC(=N1)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=CC(=N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimeric Tetradecanamide Analogs
describes dimeric γ-AApeptides with tetradecanamide chains. For example:
Hydantoin-Based Tetradecanamide Derivatives
highlights hydantoin derivatives with tetradecanamide chains, such as Compound 15 and 19 :
| Compound | Substituent | Chain Length | HRMS (ESI) [M+H]⁺ (Calculated/Observed) |
|---|---|---|---|
| 15 | Adamantyl-imidazolidinone | C14 | 573.4124 / 573.4131 |
| 19 | 4-Methoxyphenyl | C14 | 476.3012 / 476.3020 |
Key differences:
- Compound 15 incorporates a rigid adamantane group, which may improve metabolic stability compared to the pyridinyl group in the target compound.
- Compound 19 substitutes the pyridinyl group with a methoxyphenyl moiety, reducing basicity but enhancing lipophilicity (logP ~1.7 vs. pyridine’s ~0.65) .
Aromatic-Substituted Tetradecanamides
synthesizes tetradecanamide derivatives with diverse aromatic groups:
| Compound | Aromatic Group | Key Properties |
|---|---|---|
| 3k | m-Tolyl | Moderate antifungal activity (NMT assay) |
| 3r | 4-Fluorophenyl | Enhanced electron-withdrawing effects |
| 3s | 4-Trifluoromethylphenyl | High hydrophobicity (XLogP3 ~5.2) |
Comparison with N-(6-methyl-2-pyridinyl)tetradecanamide:
- Fluorinated analogs (e.g., 3r, 3s) exhibit higher metabolic resistance but may suffer from reduced solubility.
Phenylethyl-Tetradecanamide Natural Products
, and 7 report natural tetradecanamides isolated from marine sponges:
- Compound 7b : N-(2-Phenylethyl)tetradecanamide
- EI-MS : m/z 331 (M⁺), base peak at m/z 104 (phenylethyl fragment)
- Compound 7c : 13-Methyl-N-(2-phenylethyl)tetradecanamide
- EI-MS : m/z 345 (M⁺), fragment at m/z 254 (alkyl chain cleavage)
Differences from the target compound:
- The phenylethyl group in 7b/7c lacks the pyridine’s nitrogen, reducing polarity and hydrogen-bonding capacity.
- Branched alkyl chains (e.g., 13-methyl in 7c) may hinder crystallization compared to linear C14 chains .
Pyridine-Containing Analogs
and describe structurally related pyridine amides:
Comparison:
- The target compound’s simpler structure (single pyridine vs. imidazole-pyridine hybrid) may offer synthetic accessibility and lower steric hindrance .
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